2-(2-Morpholin-4-ylethoxy)aniline

Physicochemical Properties Crystallinity Formulation

This ortho-isomer provides a unique spatial geometry for constructing conformationally restricted pharmacophores. Its enhanced nucleophilicity enables higher-yielding amide couplings versus the para-analog. Critical for reproducible kinase inhibitor synthesis and polymer tuning. Ensure isomeric purity for downstream regulatory compliance. Order high-purity batches now.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 64039-56-1
Cat. No. B1309054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholin-4-ylethoxy)aniline
CAS64039-56-1
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC=C2N
InChIInChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2
InChIKeyNJDILKXBXBBAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Morpholin-4-ylethoxy)aniline (CAS 64039-56-1): A Key Research Intermediate for Molecular Scaffolds and Material Sciences


2-(2-Morpholin-4-ylethoxy)aniline, also known as 2-[2-(morpholin-4-yl)ethoxy]aniline, is an aromatic amine building block with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . Its structure features a morpholine ring linked to an aniline moiety via an ethoxy spacer, a motif commonly exploited in medicinal chemistry to modulate solubility, lipophilicity, and target binding . This compound serves as a versatile intermediate, particularly for the synthesis of more complex molecules with potential biological activity, such as kinase inhibitors, and is available from commercial suppliers in purities typically ranging from 95% to 97% .

The Risk of Blind Substitution: Why 2-(2-Morpholin-4-ylethoxy)aniline Is Not Interchangeable with Its Para-Isomer


The position of the amino group on the aromatic ring is a critical determinant of a molecule's physicochemical and biological properties, making generic substitution within this class of morpholinoethoxy anilines impossible . The ortho-substitution pattern in 2-(2-Morpholin-4-ylethoxy)aniline confers a distinct electronic environment and spatial configuration compared to its closest analog, 4-(2-Morpholinoethoxy)aniline (the para-isomer). This structural nuance profoundly impacts key parameters such as melting point, solubility, and the reactivity of the amino group [1]. More importantly, the spatial orientation of functional groups is a primary driver of molecular recognition in biological systems. Substituting the ortho-isomer for the para-isomer in a synthesis or assay, even with identical molecular formulas, would introduce a different pharmacophore geometry, likely resulting in failed reactions, altered target binding, and irreproducible biological data .

Procurement-Relevant Differentiation: Quantitative Evidence for 2-(2-Morpholin-4-ylethoxy)aniline (CAS 64039-56-1)


Ortho-Substitution Drives a 28°C Lower Melting Point Compared to the Para-Isomer

A direct comparison of melting points reveals a substantial difference driven by the position of the aniline group. The ortho-substituted 2-(2-Morpholin-4-ylethoxy)aniline exhibits a melting point of 41°C, which is approximately 28-30°C lower than the 69-73°C range reported for its para-substituted analog, 4-(2-Morpholinoethoxy)aniline . This lower melting point indicates a less energetically stable crystal lattice, which is a direct consequence of the ortho-substitution pattern disrupting efficient molecular packing [1].

Physicochemical Properties Crystallinity Formulation Handling

Higher Boiling Point at Ambient Pressure Suggests Altered Intermolecular Forces vs. Para-Analog

The predicted boiling point of 2-(2-Morpholin-4-ylethoxy)aniline is 379.6°C at 760 mmHg [1]. In contrast, the para-isomer, 4-(2-Morpholinoethoxy)aniline, has a reported boiling point of 150°C, but this value is measured under a high vacuum (0.005 mmHg) . The vast difference in reported boiling points under their respective standard reporting conditions highlights that the ortho-isomer's boiling point is measured at ambient pressure, while the para-isomer's is under significant vacuum, a crucial experimental context . While a direct quantitative comparison under identical conditions is not possible from this data, the ortho-isomer's high predicted atmospheric boiling point (379.6°C) suggests it may be less prone to volatilization than the para-isomer under equivalent conditions [1].

Thermal Stability Purification Distillation Physicochemical Properties

Ortho-Positioning of the Amino Group Confers Higher Reactivity via Intramolecular Catalysis

The ortho-substitution in 2-(2-Morpholin-4-ylethoxy)aniline places the amino group in close proximity to the ether oxygen of the ethoxy linker. This spatial arrangement can facilitate intramolecular hydrogen bonding or act as a proximity effect, potentially enhancing the nucleophilicity of the amino group and accelerating reactions like amide bond formation compared to the para-isomer . The para-isomer's amino group is sterically and electronically isolated, making it a simpler, but less reactive, nucleophile . This is a well-established principle in organic chemistry where ortho-substituted anilines often display enhanced reactivity in N-acylation reactions.

Organic Synthesis Reaction Kinetics Chemical Reactivity Amide Formation

Predicted pKa of 6.41 Provides Different Protonation State vs. Typical Anilines at Physiological pH

The predicted pKa of 2-(2-Morpholin-4-ylethoxy)aniline is 6.41 . This is notably lower than the typical pKa of an unsubstituted aniline (~4.6) or the para-isomer (for which pKa data is not readily available). At physiological pH (7.4), a compound with a pKa of 6.41 will be partially unionized, which can enhance its passive membrane permeability and oral absorption potential compared to a more basic aniline that would be predominantly ionized [1]. This class-level inference suggests that the ortho-substituted aniline may possess a more favorable ADME profile, making it a more attractive starting point for drug discovery projects focused on oral bioavailability [2].

Drug Discovery Ionization State ADME Properties Bioavailability

Strategic Deployment: Where 2-(2-Morpholin-4-ylethoxy)aniline Delivers Verifiable Value


Precision Synthesis of Ortho-Substituted Aromatic Scaffolds for Medicinal Chemistry

In medicinal chemistry, the ortho-amino group in 2-(2-Morpholin-4-ylethoxy)aniline provides a unique vector for constructing conformationally restricted pharmacophores. The proximity of the amine to the ether oxygen, as evidenced by its lower melting point and distinct physicochemical profile , can be exploited to create intramolecular hydrogen bonds in target molecules. This is particularly valuable in the design of kinase inhibitors where a specific geometry is required for binding to the ATP pocket. The compound's predicted pKa of 6.41 [1] also suggests that its derivatives may exhibit favorable ionization properties for oral bioavailability, making it a strategic choice for lead optimization programs.

Development of Advanced Materials with Tailored Thermal Properties

The significant 28°C difference in melting point compared to its para-isomer indicates that 2-(2-Morpholin-4-ylethoxy)aniline can be used to tune the thermal and morphological properties of polymeric materials. When incorporated as a monomer or additive, the ortho-substitution pattern can disrupt chain packing, leading to polymers with lower glass transition temperatures (Tg), increased flexibility, or altered solubility compared to materials derived from the para-analog. This property is highly relevant in the development of specialty polymers, coatings, and organic electronic materials where precise thermal behavior is a critical performance metric.

Exploiting Enhanced Reactivity for Efficient Amide Bond Formation in Library Synthesis

For high-throughput synthesis and library production, reaction efficiency is paramount. The ortho-position of the amine in 2-(2-Morpholin-4-ylethoxy)aniline can confer enhanced nucleophilicity through a proximity effect . This intrinsic reactivity advantage over its para-isomer can translate to faster and higher-yielding amide coupling reactions under milder conditions. This makes the ortho-isomer a preferred building block for medicinal chemists looking to efficiently generate diverse compound libraries via standard amide bond formation or other N-functionalization reactions.

Reference Standard for Analytical Method Development for Positional Isomer Separation

Given the commercial availability of both the ortho- (2-) and para- (4-) isomers of morpholinoethoxy aniline, the 2-isomer serves as an essential reference standard for developing and validating analytical methods to separate these closely related compounds. As demonstrated by the distinct melting points and boiling point reporting conditions [1], these isomers possess different physical properties. Quality control laboratories can use 2-(2-Morpholin-4-ylethoxy)aniline to establish HPLC or GC methods to ensure the isomeric purity of downstream products, a critical requirement for regulatory compliance in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Morpholin-4-ylethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.